5-Methoxy-2-phenylquinoline 5-Methoxy-2-phenylquinoline
Brand Name: Vulcanchem
CAS No.: 213470-31-6
VCID: VC8374558
InChI: InChI=1S/C16H13NO/c1-18-16-9-5-8-15-13(16)10-11-14(17-15)12-6-3-2-4-7-12/h2-11H,1H3
SMILES: COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol

5-Methoxy-2-phenylquinoline

CAS No.: 213470-31-6

Cat. No.: VC8374558

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-phenylquinoline - 213470-31-6

Specification

CAS No. 213470-31-6
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name 5-methoxy-2-phenylquinoline
Standard InChI InChI=1S/C16H13NO/c1-18-16-9-5-8-15-13(16)10-11-14(17-15)12-6-3-2-4-7-12/h2-11H,1H3
Standard InChI Key OMJZCFLZDZRBBN-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-Methoxy-2-phenylquinoline features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with two substituents:

  • A methoxy group (-OCH3_3) at the 5-position of the benzene ring.

  • A phenyl group (-C6_6H5_5) at the 2-position of the pyridine ring .

The methoxy group’s electron-donating properties influence the compound’s electronic distribution, enhancing its solubility in polar solvents compared to non-substituted quinoline derivatives .

Physicochemical Data

While direct experimental data for 5-methoxy-2-phenylquinoline remain limited, properties can be inferred from structurally similar compounds:

PropertyValue (Calculated/Analogous)Source Compound
Molecular Weight235.28 g/mol5-Methyl-2-phenylquinoline
Density~1.2 g/cm³4-Hydroxy-7-methoxy-2-phenylquinoline
Boiling Point~430°C4-Hydroxy-7-methoxy-2-phenylquinoline
LogP (Partition Coefficient)3.6 (estimated)4-Hydroxy-7-methoxy-2-phenylquinoline

The compound’s low water solubility (predicted LogP ≈ 3.6) suggests high lipid membrane permeability, a desirable trait for central nervous system (CNS)-targeted drugs .

Synthetic Methodologies

Methoxylation of Quinoline Precursors

A common approach involves introducing the methoxy group early in the synthesis. For example, 5-hydroxyquinoline can be methylated using trimethylsilyldiazomethane (TMSCHN2_2) in methanol, yielding 5-methoxyquinoline intermediates :

Reaction Scheme

  • Methylation:
    5-Hydroxyquinoline+TMSCHN2MeOH5-Methoxyquinoline\text{5-Hydroxyquinoline} + \text{TMSCHN}_2 \xrightarrow{\text{MeOH}} \text{5-Methoxyquinoline}

  • N-Oxidation and Chlorination:
    Subsequent treatment with meta-chloroperoxybenzoic acid (mCPBA) and phosphorus oxychloride (POCl3_3) generates 2-chloro-5-methoxyquinoline .

  • Suzuki-Miyaura Coupling:
    Palladium-catalyzed cross-coupling with phenylboronic acid installs the 2-phenyl group .

Yield Optimization:

  • Methylation steps typically achieve 42–50% yields .

  • Suzuki couplings improve yields to 70–85% under optimized conditions (e.g., PdCl2_2(PPh3_3)2_2, CuI, and Et3_3N) .

Alternative Protecting Group Strategies

To prevent undesired side reactions during functionalization, the 5-hydroxy group can be temporarily protected as a pivaloate ester before methoxylation .

Biological Activities and Applications

Metabotropic Glutamate Receptor (mGluR5) Modulation

Quinoline derivatives, including 5-methoxy-2-phenylquinoline analogs, exhibit affinity for mGluR5, a GPCR implicated in neurological disorders :

  • PET Tracer Development: Compounds like [11^{11}C]ABP-688 utilize quinoline scaffolds for non-invasive brain imaging .

  • Neuroprotective Potential: Structural analogs show promise in treating anxiety, Parkinson’s disease, and neuropathic pain .

Antimicrobial Activity

Recent studies on 2-phenylquinoline-triazole hybrids reveal broad-spectrum antimicrobial effects :

  • Bacterial Inhibition: Derivatives with 3-chlorophenyl or 4-(trifluoromethyl)phenyl groups exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 4-Methoxyphenyl-substituted analogs show 70–80% growth inhibition in Fusarium ricini .

Future Directions

  • Pharmacokinetic Studies: Investigate bioavailability and metabolic stability in vivo.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize CNS penetration or antimicrobial potency.

  • Therapeutic Repurposing: Explore utility in emerging viral infections via high-throughput screening.

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